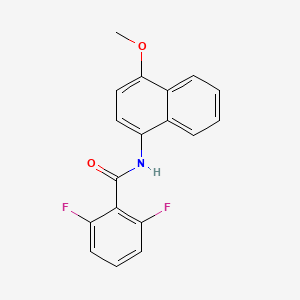

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known by other names such as “4-methoxypyrrolidine-1,2-dicarboxylic acid O1-tert-butyl ester O2-methyl ester” and "cis-N-BOC-4-methoxy-D-proline methyl ester" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.29900 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to .科学的研究の応用

Metabolic Pathway Characterization

The compound has been involved in studies characterizing the metabolic pathways of related structures, such as (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist. This research aimed to aid the healing of bone fractures by investigating in vitro metabolism in human liver microsomes and recombinant human cytochrome P450 isoforms. The major metabolic pathways included oxidation of the tert-butyl moiety and other complex reactions, highlighting the compound's involvement in biotransformation processes (C. Prakash et al., 2008).

Synthesis of Anticancer Drug Intermediates

Another significant application is in the synthesis of intermediates for small molecule anticancer drugs. A study demonstrated a high-yield synthetic method for a related structure, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in the development of anticancer drugs. This method involved several steps, including nucleophilic substitution and oxidation reactions, proving the compound's utility in creating potent anticancer agents (Binliang Zhang et al., 2018).

Green Chemistry Applications

The compound's derivatives have been explored in green chemistry, particularly in solvent-free oxidation reactions. A study introduced an iodine–pyridine–tert-butylhydroperoxide system for oxidizing benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions. This research underscores the role of such compounds in facilitating green and efficient catalytic systems (Jintang Zhang et al., 2009).

Water Oxidation Catalysis

Compounds incorporating tert-butyl and pyridine moieties have been evaluated as catalysts in water oxidation processes. A study on a family of Ru complexes for water oxidation demonstrated that these complexes, upon reaction with specific ligands, show promising activity for oxygen evolution, a crucial step in artificial photosynthesis and renewable energy production (R. Zong et al., 2005).

Safety and Hazards

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOFRWBSSNQTAW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2672249.png)

![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)

![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)